molecular formula C9H11NS2 B2969634 Methyl m-tolylcarbamodithioate CAS No. 20976-00-5

Methyl m-tolylcarbamodithioate

Cat. No.: B2969634
CAS No.: 20976-00-5
M. Wt: 197.31
InChI Key: ICBYDGHXROQKEW-UHFFFAOYSA-N
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Description

Methyl m-tolylcarbamodithioate: is an organic compound with the chemical formula C₉H₁₁NS₂. It is a member of the carbamodithioate family, which are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a tolyl group attached to the sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl m-tolylcarbamodithioate can be synthesized through several methods. One common approach involves the reaction of m-toluidine with carbon disulfide in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl m-tolylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, alkoxides

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted carbamodithioates

Scientific Research Applications

Methyl m-tolylcarbamodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research has explored its potential as an antifungal and antibacterial agent.

    Industry: It is used in the production of pesticides and fungicides due to its ability to inhibit the growth of harmful microorganisms.

Mechanism of Action

The mechanism of action of methyl m-tolylcarbamodithioate involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The compound’s sulfur atoms play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • Methyl p-tolylcarbamodithioate
  • Ethyl m-tolylcarbamodithioate
  • Methyl phenylcarbamodithioate

Comparison: Methyl m-tolylcarbamodithioate is unique due to the presence of the m-tolyl group, which imparts specific steric and electronic properties. This makes it more effective in certain applications compared to its analogs. For example, the m-tolyl group can enhance the compound’s binding affinity to certain enzymes, making it a more potent inhibitor.

Properties

IUPAC Name

methyl N-(3-methylphenyl)carbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS2/c1-7-4-3-5-8(6-7)10-9(11)12-2/h3-6H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBYDGHXROQKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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